2-(4-Methoxyanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
The compound 2-(4-Methoxyanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is a pyrido[1,2-a]pyrimidine derivative characterized by:
- A 4-methoxyanilino group at position 2.
- A methyl substituent at position 7.
- A carbaldehyde functional group at position 3.
- A 4-oxo moiety in the pyrimidine ring.
This scaffold is of interest due to its structural similarity to bioactive molecules with reported antitumor, antitubercular, and antioxidant properties . The carbaldehyde group at position 3 may serve as a reactive site for further derivatization or intermolecular interactions in biological systems .
Properties
IUPAC Name |
2-(4-methoxyanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-4-3-9-20-16(11)19-15(14(10-21)17(20)22)18-12-5-7-13(23-2)8-6-12/h3-10,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHKDQCJSSBBJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49674082 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
2-(4-Methoxyanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, pharmacological properties, and relevant research findings.
Chemical Structure
The compound belongs to the pyrido[1,2-a]pyrimidine class and features a methoxy-substituted aniline moiety. Its molecular formula is C14H13N3O2, and it is characterized by a pyrimidine ring fused with a pyridine ring.
Synthesis
The synthesis of 2-(4-Methoxyanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of the pyrido-pyrimidine core through cyclization reactions.
- Introduction of the methoxy group via electrophilic substitution.
- Aldehyde formation through oxidation of appropriate intermediates.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-Methoxyanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde exhibit significant anticancer properties. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest at G0/G1 phase |
| HeLa (Cervical) | 10.0 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. Studies indicate that it exhibits bacteriostatic effects by inhibiting bacterial protein synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Enzyme Inhibition
Research has revealed that 2-(4-Methoxyanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde acts as an inhibitor of specific protein kinases involved in cancer signaling pathways. This inhibition may contribute to its anticancer effects.
Case Studies
- Case Study on Breast Cancer Cells : A study conducted on MCF-7 cells showed that treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, confirming its role in promoting apoptosis.
- Antimicrobial Efficacy Against MRSA : A clinical isolate study demonstrated that this compound effectively inhibited Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections.
- Kinase Inhibition Profile : In a recent pharmacological study, the compound was tested against a panel of kinases, revealing selective inhibition patterns that could be exploited for targeted cancer therapies.
Comparison with Similar Compounds
Substituent Variations at Position 2
The substituent at position 2 significantly influences electronic properties and bioactivity. Key analogs include:
Key Observations :
Functional Group Variations at Position 3
The carbaldehyde group distinguishes the target compound from analogs with alternative functional groups:
Key Observations :
Substituent Effects at Position 9
The methyl group at position 9 is conserved in several analogs, suggesting its role in stabilizing the pyrido-pyrimidine core:
Key Observations :
Antitumor and Antitubercular Activity
- TB803 and TB820 : These carbaldehyde derivatives inhibit Mycobacterium tuberculosis enzymes, with enhanced cellular uptake when conjugated to cationic peptides .
- N-(Benzyl)carboxamides : Exhibit analgesic effects but lack the reactive aldehyde group, highlighting the importance of position 3 modifications .
Antioxidant Activity
- 3-Cyano-4-imino derivatives: Show potent DPPH radical scavenging (IC~50~ values in µM range) due to electron-withdrawing cyano groups .
- Target Compound: The 4-methoxyanilino group may contribute to antioxidant effects, though this requires experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
